methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a pyrazole ring, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a Suzuki coupling reaction, using a pyridine boronic acid derivative and a halogenated pyrazole intermediate.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.
Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: Its unique structural features make it a candidate for use in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfamoyl groups or pyrazole derivatives.
Mechanism of Action
The mechanism of action of methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-binding proteins, while the pyrazole and pyridine rings could facilitate binding to aromatic or hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate: Similar in having a pyridine and benzoate ester but differs in the presence of a pyrimidine ring instead of a pyrazole ring.
N-(pyridin-4-yl)pyridin-4-amine: Contains pyridine rings but lacks the pyrazole and benzoate ester components.
Uniqueness
Methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate is unique due to its combination of a pyrazole ring, a pyridine ring, and a sulfamoyl group, which together confer distinct chemical properties and potential biological activities not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-22-15(10-17(21-22)14-4-3-9-19-11-14)12-20-27(24,25)16-7-5-13(6-8-16)18(23)26-2/h3-11,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYUWRYBPYPOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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